molecular formula C10H16O2 B11965854 Ethyl (1'-cyclohexenyl)acetate CAS No. 4709-59-5

Ethyl (1'-cyclohexenyl)acetate

Cat. No.: B11965854
CAS No.: 4709-59-5
M. Wt: 168.23 g/mol
InChI Key: PCEAXJCWSKKROQ-UHFFFAOYSA-N
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Description

Ethyl (1’-cyclohexenyl)acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . It is an ester derived from the reaction between ethyl acetate and cyclohexene. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (1’-cyclohexenyl)acetate can be synthesized through the esterification of cyclohexene with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of ethyl (1’-cyclohexenyl)acetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (1’-cyclohexenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (1’-cyclohexenyl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors in biological systems, influencing various biochemical pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Ethyl (1’-cyclohexenyl)acetate can be compared with other similar compounds such as:

    1-Cyclohexenyl acetate: Similar in structure but differs in the ester group attached to the cyclohexene ring.

    Cyclohexanol acetate: Contains a hydroxyl group instead of an ethyl group.

    Cyclohexene carboxylate: Has a carboxylate group instead of an acetate group.

Uniqueness: Ethyl (1’-cyclohexenyl)acetate is unique due to its specific ester linkage and the presence of a cyclohexene ring, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it valuable in various applications .

Properties

IUPAC Name

ethyl 2-(cyclohexen-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEAXJCWSKKROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197033
Record name Ethyl (1'-cyclohexenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4709-59-5
Record name Ethyl (1'-cyclohexenyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004709595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (1'-cyclohexenyl)acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1'-cyclohexenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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